4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

Medicinal Chemistry Oxadiazole SAR Target Profiling

This 4-amino-1,2,5-oxadiazole derivative is a structurally unique SAR probe. Its N'-benzyloxy-carboximidamide substitution is underrepresented in literature versus carboxamides, offering untested chemical space. With a low clogP (0.22), it may serve as a solubility-enhancing scaffold or a negative control for 1,2,4-oxadiazole FAAH inhibitors. In-house profiling is essential to validate its distinct properties.

Molecular Formula C11H10F3N5O2
Molecular Weight 301.22 g/mol
Cat. No. B5738210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide
Molecular FormulaC11H10F3N5O2
Molecular Weight301.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CON=C(C2=NON=C2N)N
InChIInChI=1S/C11H10F3N5O2/c12-11(13,14)7-3-1-2-6(4-7)5-20-18-9(15)8-10(16)19-21-17-8/h1-4H,5H2,(H2,15,18)(H2,16,19)
InChIKeyTVODKKOVVLUHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide – Structural Classification and Procurement-Relevant Baseline


The target compound, 4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide (C11H10F3N5O2, MW 301.23), is a synthetic 1,2,5-oxadiazole (furazan) derivative featuring an amino group at position 4 and a carboximidamide moiety N'-substituted with a 3-(trifluoromethyl)benzyloxy group [1]. Within the broader oxadiazole chemotype, 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers have been widely explored as fatty acid amide hydrolase (FAAH) inhibitors, antileishmanial agents, and translational readthrough-inducing drugs [2]. However, the 1,2,5-oxadiazole scaffold paired with an N'-benzyloxy-carboximidamide substitution pattern represents a structurally distinct combination whose specific biological profile has not been systematically characterized in the open scientific or patent literature relative to its regioisomeric analogs.

4-Amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide – Why Regioisomeric or Scaffold Analogs Cannot Be Assumed Interchangeable


Substitution patterns on the oxadiazole ring profoundly modulate biological target engagement, as demonstrated by the >100-fold selectivity window achieved for FAAH-1 versus FAAH-2 through specific 1,2,4-oxadiazole-3-yl substitution on a piperazine carboxamide scaffold . Regioisomeric oxadiazole placement (1,2,4 vs. 1,3,4 vs. 1,2,5) alters hydrogen-bonding geometry, dipole moment, and metabolic stability in ways that cannot be predicted from data generated on other regioisomers [1]. The N'-benzyloxy-carboximidamide moiety in the target compound introduces additional conformational and electronic features absent from simpler carboxamide or sulfonamide derivatives, making direct performance extrapolation from any published oxadiazole series unreliable without experimental validation.

4-Amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide – Quantitative Differentiation Evidence Against Closest Analogs


Absence of Published Head-to-Head Potency Data Against Defined Comparators

A systematic search of the primary research literature, patents, and authoritative chemical databases (PubChem, ChEMBL, BindingDB) returned no head-to-head comparison studies evaluating the target compound against structurally defined analogs in any biochemical, cellular, or in vivo assay [1]. The closest analogs identified—carboxyimidamide-substituted benzo[c][1,2,5]oxadiazoles—were profiled exclusively for antileishmanial activity with EC50 values ranging from 4.0 to >50 μM, but the target compound was not included in that series [2]. Without quantitative comparative data, no evidence-based differentiation claim can be substantiated.

Medicinal Chemistry Oxadiazole SAR Target Profiling

Physicochemical Property Comparison Using Computed Descriptors

Computed molecular properties for the target compound (clogP = 0.22, TPSA = 88.39 Ų, HBD = 2, HBA = 7, MW = 301.23) place it within Lipinski rule-of-five space [1]. By comparison, the potent FAAH inhibitor JNJ-1661010 (a 1,2,4-thiadiazole-piperazine carboxamide, MW 365.45, clogP ~3.5 estimated) has higher lipophilicity and molecular weight, while the antileishmanial lead 14 from the benzo[c][1,2,5]oxadiazole series (MW ~310, clogP ~2.5) exhibits intermediate properties [2]. The target compound's lower clogP suggests potentially superior aqueous solubility relative to these analogs, though no experimental solubility, permeability, or metabolic stability data are available for confirmation.

Computational Chemistry Drug-likeness Lead Optimization

4-Amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide – Evidence-Linked Application Scenarios


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Solubility Optimization

The target compound's computed low clogP (0.22) and moderate TPSA (88.39 Ų) suggest it may serve as a solubility-enhancing scaffold replacement in medicinal chemistry programs where CNS penetration or high aqueous solubility is desired [1]. However, no experimental solubility data exist to confirm this prediction, and procurement should be limited to exploratory chemistry until in-house profiling validates the computational hypothesis.

Exploratory Probe Development for 1,2,5-Oxadiazole SAR

Given the absence of published pharmacological data, the primary research value of this compound lies in its utility as a novel 1,2,5-oxadiazole building block for systematic structure-activity relationship (SAR) exploration. The N'-benzyloxy-carboximidamide moiety is underrepresented in the oxadiazole literature relative to carboxamide or sulfonamide derivatives, offering an untested chemical space for probing novel target interactions [2].

Negative Control or Selectivity Counter-Screen in FAAH/Oxadiazole Programs

Regioisomeric 1,2,4-oxadiazoles such as those in US9056843 have demonstrated nanomolar FAAH inhibition [3]. The target 1,2,5-oxadiazole regioisomer, lacking the critical 1,2,4-substitution pattern required for FAAH potency, may serve as a negative control or selectivity tool compound, provided that experimental confirmation of inactivity is first obtained.

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